Product packaging for 1-(1,2-Dioxopropyl)-S-proline(Cat. No.:)

1-(1,2-Dioxopropyl)-S-proline

Cat. No.: B1640708
M. Wt: 185.18 g/mol
InChI Key: ZITOPJKFJBLAMM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2-Dioxopropyl)-S-proline (CAS 76391-12-3) is a specialized chiral proline derivative with the molecular formula C8H11NO4 . As a modified amino acid, its structure incorporates a 1,2-dioxopropyl functional group, which may confer unique reactivity and make it a valuable building block in organic synthesis and medicinal chemistry research . Proline derivatives are of significant interest in pharmaceutical development due to the innate properties of the proline scaffold; the rigid, cyclic structure of proline influences peptide conformation and can disrupt secondary structures like alpha-helices, making it a key residue for designing specific protein mimics and biologically active peptides . Furthermore, complex molecules featuring similar dioxopropyl motifs have been investigated as potent and selective protease inhibitors for therapeutic agents, highlighting the potential of such functional groups in drug discovery . Researchers can utilize this compound as a precursor or intermediate in the synthesis of more complex molecules, particularly in the exploration of protease inhibitors, peptide mimetics, and catalysts for asymmetric synthesis. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO4 B1640708 1-(1,2-Dioxopropyl)-S-proline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

(2S)-1-(2-oxopropanoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H11NO4/c1-5(10)7(11)9-4-2-3-6(9)8(12)13/h6H,2-4H2,1H3,(H,12,13)/t6-/m0/s1

InChI Key

ZITOPJKFJBLAMM-LURJTMIESA-N

SMILES

CC(=O)C(=O)N1CCCC1C(=O)O

Isomeric SMILES

CC(=O)C(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

CC(=O)C(=O)N1CCCC1C(=O)O

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of 1 1,2 Dioxopropyl S Proline

De Novo Synthesis Pathways for 1-(1,2-Dioxopropyl)-S-proline

The term de novo synthesis, in a chemical context, refers to the creation of complex molecules from simpler, readily available precursors. The synthesis of this compound involves the formation of an amide bond between the secondary amine of the L-proline ring and a pyruvic acid moiety.

Reaction Schemes and Specific Precursors

A plausible and chemically sound pathway for the synthesis of this compound involves a two-step process starting from specific precursors: the N-acylation of L-proline with a protected form of pyruvic acid. The precursors specified—2,2-dimethoxypropionic acid methyl ester, sulfuric acid, water, and L-proline—are key components in such a strategy.

Hydrolysis of the Ketal: The precursor 2,2-dimethoxypropionic acid methyl ester serves as a protected form of methyl pyruvate. The 1,2-dicarbonyl group is highly reactive, so a ketal protecting group is used to prevent unwanted side reactions. The first step is the acid-catalyzed hydrolysis of this ketal to unmask the reactive ketone functionality. Sulfuric acid acts as the catalyst in the presence of water to convert the ketal into methyl pyruvate.

Amide Coupling (N-Acylation): The newly formed methyl pyruvate is then coupled with L-proline. This reaction forms an amide bond between the nitrogen atom of the proline ring and the carbonyl carbon of the pyruvic acid moiety. This step is a standard N-acylation of an amino acid. researchgate.net Following the coupling, a final saponification step would be required to hydrolyze the methyl ester to the free carboxylic acid, yielding the target compound.

A general reaction scheme is depicted below:

Step 1: Deprotection 2,2-dimethoxypropionic acid methyl ester + H₂O --(H₂SO₄ catalyst)--> Methyl pyruvate + 2 CH₃OH

Step 2: N-Acylation & Hydrolysis Methyl pyruvate + L-proline --> Intermediate Ester --(Base/Hydrolysis)--> this compound

This method is advantageous as it utilizes stable and readily available starting materials to construct the target molecule.

Stereochemical Control in Synthesis of (S)-Proline Derivatives

Proline is a unique amino acid because its secondary amine is part of a rigid five-membered ring. nih.gov The synthesis of this compound starts with L-proline, which has the (S) configuration at its α-carbon. A primary goal during the synthesis is to preserve this stereochemistry.

The N-acylation reaction, if conducted under standard, mild conditions, does not directly involve the chiral α-carbon. Therefore, the risk of racemization (loss of stereochemical purity) at this center is low. However, harsh conditions, such as the use of strong bases or excessively high temperatures, could potentially lead to epimerization. The rigidity of the proline ring itself helps to maintain its stereochemical integrity compared to non-cyclic amino acids. rsc.org The key to stereochemical control in this synthesis is the retention of the pre-existing stereocenter from the starting L-proline.

Design and Synthesis of Functionalized Analogues and Derivatives of this compound

The development of analogues and derivatives allows for the fine-tuning of a molecule's chemical and biological properties. nih.gov This can involve modifying the pyrrolidine (B122466) ring, the N-acyl chain, or the carboxylic acid group.

Rational Design Principles for Structural Modification

Rational design involves making specific, targeted changes to a molecule's structure to achieve a desired outcome. For proline derivatives, design principles often revolve around modulating the unique conformational properties of the proline ring. nih.govnih.gov

Key design principles for derivatives of this compound include:

Modulating Polarity and Hydrophobicity: Adding hydrophobic groups (e.g., alkyl or aryl groups) or hydrophilic groups (e.g., hydroxyl or amino groups) can alter the molecule's solubility and its ability to cross cell membranes or interact with specific biological targets. nih.gov

Introducing Bioorthogonal Handles: Functional groups such as alkynes or azides can be incorporated into the structure. These "handles" allow the molecule to be selectively linked to other molecules in complex biological systems through click chemistry, which is useful for creating molecular probes or targeted drug delivery systems. acs.org

Mimicking Natural Structures: The pyruvoyl group is found as a cofactor in certain enzymes. nih.gov Analogues could be designed to mimic or inhibit these enzymes by modifying the pyruvoyl moiety or the proline scaffold to enhance binding affinity or stability.

Stereoselective and Diastereoselective Synthetic Approaches

When creating functionalized analogues, new stereocenters are often introduced. Controlling the stereochemistry of these new centers is crucial, as different stereoisomers can have vastly different biological activities.

Common stereoselective and diastereoselective approaches for synthesizing proline derivatives include:

Alkylation of Proline Enolates: This is a well-established method for introducing substituents at the α-carbon of proline. By using chiral auxiliaries or catalysts, the alkylating agent can be directed to a specific face of the enolate, leading to high diastereoselectivity. nih.gov

1,3-Dipolar Cycloaddition: This reaction can be used to construct the pyrrolidine ring itself from simpler precursors. By using chiral catalysts or starting materials, the stereochemistry of multiple centers on the ring can be controlled in a single step.

Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic structures. It can be used to synthesize substituted proline analogues from appropriately designed acyclic precursors containing two alkene groups. nih.gov

Catalytic Hydrogenation: Asymmetric hydrogenation of a prochiral precursor, such as a dehydroproline derivative, using a chiral catalyst can produce a specific stereoisomer of a substituted proline with high enantiomeric excess. mdpi.com

The table below summarizes some of these advanced synthetic approaches.

Synthetic ApproachDescriptionStereochemical Outcome
Diastereoselective AlkylationAddition of an electrophile to an enolate derived from a chiral proline derivative.Creates a new stereocenter at the α-carbon with controlled stereochemistry relative to the existing ring. nih.gov
1,3-Dipolar CycloadditionReaction of an azomethine ylide with an alkene to form the pyrrolidine ring.Can set multiple stereocenters on the ring simultaneously with high control.
Ring-Closing MetathesisIntramolecular reaction of a diene to form the cyclic pyrrolidine structure.Useful for creating unsaturated proline derivatives; stereochemistry is determined by the precursor. nih.gov
Cascade ReactionsA multi-step sequence that occurs in one pot, often catalyzed by a metal like copper, to build complex, functionalized proline rings with high diastereoselectivity. mdpi.comEfficiently generates complex structures with multiple stereocenters in a single operation.

Despite a comprehensive search of scientific literature, no specific methods for the synthetic incorporation of this compound into peptidic frameworks or small molecules have been documented. Research in peptide chemistry extensively details the use of various proline analogs to modulate peptide structure and overcome synthetic challenges, but does not describe methodologies involving this particular compound.

The current body of scientific literature does not provide information on the following:

Direct Coupling: No established protocols for the direct coupling of this compound to amino acids or peptide chains via standard solid-phase or solution-phase peptide synthesis have been reported.

Derivatization for Incorporation: There is no available information on the derivatization of this compound to make it amenable for incorporation into peptidic structures.

Analogous Methodologies: While methods exist for incorporating other modified prolines, such as hydroxyproline (B1673980) and pseudoproline dipeptides, these are not applicable to the dioxopropyl moiety.

The biological significance of pyruvoyl groups in proteins is recognized, where they are typically formed post-translationally on serine, threonine, or cysteine residues, rather than through the synthetic incorporation of a pyruvoyl-containing amino acid.

Therefore, a detailed, scientifically accurate article on the synthetic methodologies for the incorporation of this compound into peptidic frameworks and small molecules cannot be generated at this time due to the absence of relevant research findings.

Mechanistic Investigations of Chemical Reactivity and Catalysis

Catalytic Roles of Proline and its Modified Analogues

L-proline, a naturally occurring chiral amino acid, has emerged as a remarkably versatile and efficient organocatalyst in a multitude of asymmetric organic transformations. illinois.eduresearchgate.net Its prominence stems from its unique structural features: a rigid five-membered ring that confers a defined stereochemical environment, a secondary amine that can participate in catalysis, and a carboxylic acid group that can act as a Brønsted acid or engage in hydrogen bonding. unibo.it This bifunctional nature allows proline to act as a "simplest enzyme," mimicking the catalytic strategies of complex biological systems to achieve high levels of stereoselectivity. illinois.edu The development of proline derivatives, modified at various positions, has further expanded the scope and efficiency of organocatalysis, allowing for fine-tuning of reactivity and selectivity in reactions such as aldol (B89426), Mannich, and Michael additions. wikipedia.orgorganic-chemistry.org

Proline and its derivatives primarily operate through two key catalytic cycles: enamine and iminium catalysis. These pathways effectively activate otherwise unreactive carbonyl compounds towards asymmetric bond formation.

Enamine Catalysis: This is the most common pathway for proline catalysis, particularly in reactions involving carbonyl donors like ketones and aldehydes. wikipedia.org The cycle begins with the nucleophilic attack of the secondary amine of proline on the carbonyl carbon of a ketone or aldehyde. This is followed by the loss of a water molecule to form a nucleophilic enamine intermediate. wikipedia.orglibretexts.org This enamine is significantly more reactive than the corresponding enol or enolate, as its Highest Occupied Molecular Orbital (HOMO) is raised in energy, making it a potent nucleophile. illinois.edu This activated nucleophile can then attack an electrophile (e.g., an aldehyde in an aldol reaction). The resulting intermediate is subsequently hydrolyzed, regenerating the proline catalyst and furnishing the chiral product. libretexts.org This mechanism is central to classic transformations like the Hajos–Parrish–Eder–Sauer–Wiechert reaction and numerous intermolecular aldol reactions. wikipedia.orgwikipedia.org

Iminium Catalysis: In reactions involving α,β-unsaturated aldehydes or ketones as electrophiles, proline catalysis proceeds via an iminium ion intermediate. The secondary amine of the catalyst condenses with the unsaturated carbonyl compound to form a cationic iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it a much more reactive electrophile for nucleophilic attack (e.g., in Michael or Diels-Alder reactions). wikipedia.org After the nucleophile adds to the β-position of the activated system, the resulting enamine intermediate is hydrolyzed to release the product and regenerate the catalyst, completing the cycle. wikipedia.org Some reactions can even involve a cascade of both iminium and enamine catalysis using a single organocatalyst.

The remarkable ability of proline to induce high levels of stereoselectivity is a cornerstone of its utility. The rigid pyrrolidine (B122466) ring structure of the catalyst is fundamental to creating a well-defined chiral environment in the transition state of the reaction. researchgate.net

In the classic enamine-based aldol reaction, the stereochemical outcome is often rationalized by the Houk-List model. pnas.org This model proposes a chair-like, six-membered cyclic transition state involving the enamine, the electrophilic aldehyde, and the carboxylic acid group of the proline catalyst. wikipedia.org The carboxylic acid acts as an intramolecular Brønsted acid, forming a hydrogen bond with the aldehyde's carbonyl oxygen. This hydrogen bond not only activates the aldehyde but also helps to rigidly orient the reactants. wikipedia.org The stereoselectivity arises from the preferential attack of the enamine on one of the two prochiral faces of the aldehyde. This facial selectivity is dictated by steric hindrance, where the substituent of the aldehyde preferentially occupies a pseudo-equatorial position to minimize steric clashes with the proline ring, leading to the formation of one enantiomer over the other. libretexts.org

Modifications to the proline scaffold can significantly influence this stereocontrol. Substituents on the pyrrolidine ring can enhance steric bulk, further directing the approach of the electrophile and improving enantioselectivity. wikipedia.org The development of derivatives like diarylprolinol silyl (B83357) ethers has proven highly effective in achieving excellent stereocontrol in various reactions. tcichemicals.com

Direct experimental studies and detailed mechanistic analyses specifically for 1-(1,2-Dioxopropyl)-S-proline are not extensively reported in the peer-reviewed literature. However, the influence of this N-acyl moiety, which features adjacent ketone and aldehyde functionalities, can be hypothesized based on established principles of proline catalysis.

The introduction of an N-acyl group, in general, can modulate the catalyst's properties in several ways:

Electronic Effects: An electron-withdrawing acyl group on the proline nitrogen can decrease the nucleophilicity of the amine. This would be expected to slow down the initial rate-determining step of enamine formation. The 1,2-dioxopropyl group, containing two electron-withdrawing carbonyls, would likely have a significant impact in this regard.

Steric Hindrance: The substituent on the nitrogen atom can introduce additional steric bulk, which could influence the geometry of the transition state and potentially enhance or alter the enantioselectivity of the reaction.

Conformational Rigidity: The N-acyl group can restrict the rotation around the N-C(O) bond, leading to a more conformationally rigid catalyst. This rigidity can be beneficial for stereocontrol, as it reduces the number of possible competing transition states.

Potential for Alternative Interactions: The two carbonyl groups of the 1,2-dioxopropyl moiety offer additional sites for hydrogen bonding or other non-covalent interactions within the transition state. This could potentially influence substrate orientation and stereoselectivity in ways not seen with simple proline.

Reaction Kinetics and Thermodynamic Parameters of this compound-Mediated Processes

Specific kinetic and thermodynamic data for reactions mediated by this compound are not available in the surveyed scientific literature. However, the kinetics of reactions catalyzed by unmodified proline, particularly the aldol reaction, have been studied in detail and provide a foundational understanding.

Studies using Reaction Progress Kinetic Analysis (RPKA) on the proline-catalyzed aldol reaction have revealed complex kinetic profiles. nih.govrsc.org It has been shown that the rate-determining step is not the initial formation of the enamine, but rather the subsequent carbon-carbon bond-forming step between the enamine and the electrophilic aldehyde. nih.gov The reaction rate typically shows a dependence on the concentrations of the ketone (enamine precursor), the aldehyde, and the proline catalyst. rsc.org

Furthermore, many proline-catalyzed reactions, such as the aldol addition, are reversible. nih.govrsc.org The position of the equilibrium is influenced by the electronic nature of the substrates. For instance, in the aldol reaction between cyclohexanone (B45756) and various benzaldehydes, electron-withdrawing groups on the aldehyde tend to favor the forward reaction, while electron-donating groups can lead to lower conversions as the retro-aldol reaction becomes more significant. nih.gov This interplay between kinetics and thermodynamics means that the observed diastereoselectivity and enantioselectivity can sometimes change over time, reflecting a shift from a kinetically controlled product ratio to a thermodynamically more stable one. rsc.org

A comprehensive kinetic and thermodynamic analysis of a this compound mediated process would require experimental determination of reaction orders, rate constants, activation energies, and equilibrium constants for a specific transformation. Such studies would be crucial to quantify the electronic and steric effects of the 1,2-dioxopropyl substituent on the catalyst's performance compared to unsubstituted proline.

Data Tables

Table 1: Representative Enantioselectivity in Proline-Catalyzed Aldol Reactions Data illustrates typical results for unmodified S-proline under various conditions and is not specific to this compound.

Ketone DonorAldehyde AcceptorSolventCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Acetone4-NitrobenzaldehydeDMSO306876
Cyclohexanone4-NitrobenzaldehydeMeOH/H₂O2095>99
HydroxyacetoneIsovaleraldehydeneat20-3081>99
AcetoneIsobutyraldehydeDMSO309796

Table 2: Comparison of Proline and a Derivative in the Aldol Reaction This table compares unmodified L-proline with a modified catalyst to illustrate the effect of derivatives. Data is not specific to this compound.

CatalystKetoneAldehydeYield (%)Enantiomeric Excess (ee, %)
L-ProlineAcetone4-Nitrobenzaldehyde5072
(2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acidAcetone4-Nitrobenzaldehyde8098

Source: Data compiled from various studies on proline-catalyzed aldol reactions. researchgate.netmdpi.comlookchem.com

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nach einer umfassenden Suche in wissenschaftlichen Datenbanken und im Internet konnten keine spezifischen Informationen oder Forschungsartikel über die chemische Verbindung „1-(1,2-Dioxopropyl)-S-prolin“ gefunden werden.

Daher ist es nicht möglich, den von Ihnen angeforderten detaillierten Artikel zu erstellen, der sich ausschließlich auf die molekularen Interaktionen und biochemischen Modulationen dieser speziellen Verbindung konzentriert. Die in Ihrer Gliederung geforderten Informationen – wie molekulare Erkennungsmechanismen, Enzymhemmung, Interaktionsprofile und die Auswirkungen auf biochemische Signalwege – sind für diese Verbindung nicht in der öffentlichen wissenschaftlichen Literatur dokumentiert.

Die durchgeführten Suchen ergaben allgemeine Informationen über die Stammverbindung S-Prolin und dessen Rolle in der Biochemie, einschließlich seiner Beteiligung am Stoffwechsel, an der Reaktion auf oxidativen Stress und als Bestandteil von Enzymen. nih.govresearchgate.netnih.govfrontiersin.orgnih.gov Es gibt auch umfangreiche Literatur über verschiedene Prolin-Derivate und ihre Fähigkeit, als Enzyminhibitoren zu wirken. researchgate.netmdpi.comnih.govnih.gov Diese Informationen beziehen sich jedoch nicht speziell auf „1-(1,2-Dioxopropyl)-S-prolin“.

Ohne verfügbare Forschungsdaten zu dieser spezifischen Verbindung wäre jede Erstellung von Inhalten für die von Ihnen vorgegebenen Abschnitte spekulativ und würde die Anforderung der wissenschaftlichen Genauigkeit verletzen.

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Molecular Interactions and Biochemical Modulations of 1 1,2 Dioxopropyl S Proline

Modulation of Intracellular Biochemical Pathways

Effects on Protein Conformation, Stability, and Post-Translational Modifications

The introduction of the 1-(1,2-dioxopropyl) moiety to the S-proline structure suggests a potential to influence protein architecture and function. While direct research on the specific effects of 1-(1,2-dioxopropyl)-S-proline is not extensively documented in publicly available literature, the well-established roles of proline and its analogs in protein science provide a strong basis for understanding its potential molecular interactions and biochemical modulations. Proline's unique cyclic structure imposes significant constraints on the polypeptide backbone, profoundly impacting protein folding, stability, and serving as a key site for post-translational modifications. melnikovlab.comnih.govmdpi.com

Influence on Protein Conformation and Stability

Proline's rigid pyrrolidine (B122466) ring restricts the phi (φ) dihedral angle of the polypeptide chain, which can disrupt common secondary structures like alpha-helices and beta-sheets. mdpi.com This inherent rigidity can be a critical determinant in the formation of specific protein folds, often introducing turns or kinks in the peptide chain. melnikovlab.comnih.gov The stability of a protein can be enhanced by strategically placed proline residues, which decrease the configurational entropy of the unfolded state, thereby reducing the entropic cost of folding. researchgate.netnih.gov

Studies on proline analogs have demonstrated that modifications to the proline ring can further modulate protein stability. For instance, the introduction of a fluorine atom, as in (2S,4R)-4-fluoroproline, has been shown to significantly increase the thermal and chemical stability of proteins like ubiquitin by pre-organizing the polypeptide chain into a favorable conformation. ethz.ch This suggests that the 1,2-dioxopropyl group on S-proline could similarly influence the conformational preferences and stability of proteins it interacts with or is incorporated into.

ProteinMutationChange in Thermal Stability (ΔTm)Change in Free Energy of Unfolding (ΔΔG)Reference
Leucine-Isoleucine-Valine Binding ProteinProline SubstitutionVariable0.3-2.4 kcal/mol (for stabilizing mutations) nih.gov
Maltose Binding ProteinProline SubstitutionVariable0.3-2.4 kcal/mol (for stabilizing mutations) nih.gov
Ribose Binding ProteinProline SubstitutionVariable0.3-2.4 kcal/mol (for stabilizing mutations) nih.gov
ThioredoxinProline SubstitutionVariable0.3-2.4 kcal/mol (for stabilizing mutations) nih.gov
UbiquitinPro -> (4R)-FPro~7°C increase-4.71 kJ/mol ethz.ch

Role in Post-Translational Modifications

Proline residues are targets for several important post-translational modifications (PTMs) that expand the functional diversity of the proteome. mdpi.com These modifications are crucial for a wide range of cellular processes, from signal transduction to protein stability. nih.gov

One of the most well-characterized PTMs involving proline is prolyl hydroxylation . This process, catalyzed by prolyl hydroxylase enzymes, involves the addition of a hydroxyl group to the proline ring. nih.govbiorxiv.org Prolyl hydroxylation is critical for the stability of collagen, the most abundant protein in mammals. nih.gov It is also a key regulatory mechanism in the cellular response to hypoxia, where the hydroxylation of Hypoxia Inducible Factor-α (HIF-α) targets it for degradation. nih.gov

Proline isomerization , the interconversion between the cis and trans forms of the Xaa-Pro peptide bond, is another critical regulatory mechanism that can be considered a unique type of PTM. nih.govmdpi.com This process is often catalyzed by enzymes known as peptidyl-prolyl isomerases (PPIases). unibo.it By altering the backbone conformation, proline isomerization can have a profound impact on protein activity, localization, and interaction with other molecules. nih.gov

Other PTMs associated with proline-rich regions of proteins include glycosylation and phosphorylation, which have been identified in salivary proline-rich proteins (PRPs). nih.gov These modifications contribute to the complexity and diverse functions of these proteins. nih.gov The presence of the 1,2-dioxopropyl group on S-proline could potentially influence the susceptibility of the proline ring to such modifications or even introduce novel reactive sites.

Post-Translational ModificationDescriptionKey Function/ExampleReference
Prolyl HydroxylationAddition of a hydroxyl group to the proline ring.Stabilization of collagen; regulation of HIF-α. nih.gov
Proline IsomerizationInterconversion between cis and trans conformations of the Xaa-Pro peptide bond.Molecular switch for protein function; regulation of signal transduction. nih.govunibo.it
GlycosylationAttachment of sugar moieties.Found in salivary proline-rich proteins, contributing to their function. nih.gov
PhosphorylationAddition of a phosphate (B84403) group.Identified in salivary proline-rich proteins, likely involved in regulation. nih.gov

Advanced Analytical Methodologies for Characterization and Detection of 1 1,2 Dioxopropyl S Proline

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of 1-(1,2-Dioxopropyl)-S-proline. These techniques provide detailed information on the connectivity of atoms, the molecular environment of specific nuclei, and the presence of key functional groups, which collectively confirm the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic compounds in solution. omicsonline.org By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.

¹H NMR: A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the pyrrolidine (B122466) ring and the methyl group of the dioxopropyl moiety. The chemical shifts would be influenced by the electron-withdrawing effects of the adjacent carbonyl and carboxyl groups.

¹³C NMR: A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those from the three carbonyl carbons (two from the dioxopropyl group and one from the proline carboxyl group), the carbons of the pyrrolidine ring, and the methyl carbon. The chemical shifts of these carbons provide direct evidence of the compound's carbon skeleton. nih.gov

2D NMR: Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within the pyrrolidine ring.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments correlate protons directly with the carbons they are attached to, allowing for the definitive assignment of ¹H and ¹³C signals for each CHn group. omicsonline.orghmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly vital for connecting the 1,2-dioxopropyl substituent to the proline ring by showing a correlation from the proline's nitrogen-adjacent proton (Hα) to the carbonyl carbon of the substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Atom PositionNucleusPredicted Chemical Shift (ppm)Key Correlations (in 2D NMR)
Proline α-CH¹H~4.5 - 5.0COSY with β-CH₂; HMBC to carboxyl C=O and dioxopropyl C=O
Proline β-CH₂¹H~2.0 - 2.4COSY with α-CH and γ-CH₂
Proline γ-CH₂¹H~1.9 - 2.2COSY with β-CH₂ and δ-CH₂
Proline δ-CH₂¹H~3.5 - 3.8COSY with γ-CH₂
Dioxopropyl -CH₃¹H~2.3 - 2.6HMBC to adjacent C=O
Proline α-CH¹³C~60 - 65HSQC with α-H
Proline β-CH₂¹³C~29 - 33HSQC with β-H
Proline γ-CH₂¹³C~24 - 28HSQC with γ-H
Proline δ-CH₂¹³C~46 - 50HSQC with δ-H
Proline COOH¹³C~170 - 175HMBC from α-H
Dioxopropyl C=O (amide)¹³C~165 - 170HMBC from α-H
Dioxopropyl C=O (ketone)¹³C~195 - 205HMBC from -CH₃ protons
Dioxopropyl -CH₃¹³C~25 - 30HSQC with -CH₃ protons

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. uobasrah.edu.iq Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to produce product ions, revealing structural details. uab.edubroadinstitute.org

For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be employed to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. High-resolution mass spectrometry (HRMS) can determine the accurate mass, allowing for the calculation of the precise elemental formula.

In MS/MS analysis, Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion would likely induce fragmentation at the most labile bonds. nih.gov The fragmentation patterns of proline-containing molecules are well-studied; cleavage often occurs at the amide bond N-terminal to the proline residue. nih.gov For this specific derivative, characteristic fragmentation pathways would include the neutral loss of water (H₂O), carbon monoxide (CO), and cleavage of the dioxopropyl side chain. Analyzing these fragments helps to confirm the connectivity and structure of the parent molecule. nih.govresearchgate.net

Table 2: Predicted MS and MS/MS Fragments for this compound (MW = 201.18 g/mol).
IonFormulaPredicted m/z (Positive Mode)Description
[M+H]⁺C₈H₁₂NO₄⁺202.07Protonated molecular ion (precursor)
[M+Na]⁺C₈H₁₁NNaO₄⁺224.05Sodium adduct
[M+H-H₂O]⁺C₈H₁₀NO₃⁺184.06Loss of water from the carboxylic acid
[M+H-CO]⁺C₇H₁₂NO₃⁺174.08Loss of carbon monoxide
[M+H-HCOOH]⁺C₇H₁₀NO₂⁺140.07Loss of formic acid (decarboxylation)
Proline iminium ionC₅H₈N⁺70.06Characteristic fragment from proline ring cleavage

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. sid.ir The IR spectrum of this compound would be complex but highly informative, showing characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the acid, amide, and ketone, and C-H stretches of the aliphatic ring. unimi.itresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to electronic transitions within the molecule. iosrjournals.org While the proline ring itself does not have a strong chromophore, the 1,2-dicarbonyl system of the substituent contains non-bonding electrons on the oxygen atoms and π-systems in the carbonyls. This allows for n→π* and π→π* electronic transitions, resulting in characteristic absorption bands in the UV region, making UV-Vis a useful tool for detection and quantification. nih.gov The absorption maximum for proline itself is low, around 240 nm. sielc.com

Table 3: Characteristic IR and UV-Vis Absorption Data.
Spectroscopy TypeFunctional Group / TransitionExpected Wavenumber (cm⁻¹) / Wavelength (nm)
IRO-H stretch (Carboxylic Acid)2500-3300 (broad)
IRC-H stretch (Aliphatic)2850-3000
IRC=O stretch (Carboxylic Acid)1700-1725
IRC=O stretch (Amide)1640-1680
IRC=O stretch (Ketone)1705-1725
UV-Visn→π* (Dicarbonyl)~270-350 nm
UV-Visπ→π* (Dicarbonyl)~210-240 nm

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or complex biological matrices, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and quantification of non-volatile and thermally sensitive compounds. srce.hr

Reversed-Phase (RP-HPLC): This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). Given the polarity of this compound, RP-HPLC would be an effective method for its separation and analysis. Modifiers like trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape. impactfactor.orgresearchgate.net

Detection Methods:

UV-Vis Detector: Due to the presence of the dicarbonyl chromophore, a photodiode array (PDA) or variable wavelength UV detector can be used for sensitive detection and quantification. impactfactor.org

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, allowing for simultaneous separation, identification (based on m/z), and quantification.

Charged Aerosol Detector (CAD): This universal detector provides a near-uniform response for non-volatile analytes, making it suitable for purity analysis when chromophores are weak or absent. helixchrom.com

Table 4: Representative HPLC Method for this compound.
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Elution ModeGradient elution
Flow Rate1.0 mL/min
DetectionUV at ~220 nm or MS (ESI positive mode)
Column Temperature25-40 °C impactfactor.org

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. americanlaboratory.com Direct analysis of this compound by GC is not feasible due to its high polarity and low volatility. However, with appropriate chemical derivatization, GC-based methods can be employed.

Derivatization: To increase volatility, the polar functional groups must be masked. A two-step process is common for amino acids: esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). sigmaaldrich.com This process converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis.

GC-MS: The coupling of GC with Mass Spectrometry is a definitive analytical tool. nih.govfrontiersin.org The GC separates the derivatized compound from other volatile components, and the MS provides mass spectra for identification and quantification. The electron ionization (EI) mass spectrum would provide a unique fragmentation pattern that serves as a chemical fingerprint.

Headspace-GC-Ion Mobility Spectrometry (HS-GC-IMS): This technique is primarily used for the analysis of volatile organic compounds (VOCs) in the headspace above a sample. nih.govnih.gov While not directly applicable to the non-volatile this compound itself, it could be used to analyze any volatile impurities, precursors, or degradation products associated with a sample. researchgate.net

Table 5: Potential GC-MS Method Following Derivatization.
ParameterCondition
DerivatizationEsterification (e.g., Methanolic HCl) followed by Acylation (e.g., TFAA) sigmaaldrich.com
ColumnMid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier GasHelium
Temperature ProgramInitial hold at ~60°C, ramp to ~250°C frontiersin.org
InjectionSplit/Splitless Inlet
DetectionMass Spectrometer (Electron Ionization, 70 eV)

Capillary Electrophoresis (CE)

Capillary Electrophoresis stands out as a powerful separation technique renowned for its high efficiency, minimal sample consumption, and versatility. In the context of analyzing proline derivatives like this compound, CE, particularly Capillary Zone Electrophoresis (CZE), would be an effective method for separation and quantification. The inherent charge of the amino acid moiety allows for its migration in an electric field.

To enhance selectivity and resolution, especially for complex mixtures or chiral separations, additives can be incorporated into the BGE. Cyclodextrins are commonly used as chiral selectors for the enantiomeric separation of amino acids. nih.gov For instance, heptakis(2,6-di-O-methyl)-β-cyclodextrin has been successfully employed for the separation of proline stereoisomers. nih.gov

Detection in CE is typically performed using UV-Vis absorbance. However, for compounds lacking a strong chromophore, derivatization with a labeling agent is a common strategy to improve detection sensitivity. Reagents such as 9-fluorenylmethylchloroformate (FMOC-Cl) can be used to introduce a fluorescent tag, allowing for highly sensitive laser-induced fluorescence (LIF) detection. nih.gov Another approach is the use of electrochemiluminescence (ECL) detection, which has been demonstrated for the simultaneous determination of proline and other compounds in complex matrices like human urine, achieving detection limits in the nanogram-per-milliliter range. nih.gov

Table 1: Exemplary Capillary Electrophoresis Conditions for the Analysis of Proline and its Derivatives

Parameter Condition Reference
Separation Mode Capillary Zone Electrophoresis (CZE) nih.gov
Background Electrolyte 500 mM acetate (B1210297) buffer nih.gov
pH 3.5 nih.gov
Chiral Selector 5 mM heptakis(2,6-di-O-methyl)-β-cyclodextrin nih.gov
Derivatization Agent (R)-(-)-4-(3-Isothiocyanatopyrrolidin-yl)-7-nitro-2,1,3-benzoxadiazole nih.gov
Detection Light-Emitting Diode-Induced Fluorescence nih.gov
Separation Time < 10 minutes nih.gov

This table presents a summary of conditions used for the analysis of proline stereoisomers, which could serve as a starting point for developing a method for this compound.

Electrochemical and Colorimetric Approaches for Sensitive Detection

Electrochemical and colorimetric methods offer sensitive, rapid, and often portable solutions for the detection of specific analytes. These techniques are based on the specific interaction of the target molecule with a sensing element, resulting in a measurable electrical or optical signal.

Electrochemical Sensors:

Electrochemical sensors for amino acids often rely on their oxidation or reduction at an electrode surface. For proline, biosensors have been developed utilizing enzymes like D-proline dehydrogenase immobilized on an electrode. nih.gov These sensors can offer high selectivity and sensitivity. Another approach involves the use of molecularly imprinted polymers (MIPs). MIP-based sensors are created by polymerizing functional monomers around a template molecule (in this case, proline). The subsequent removal of the template leaves behind specific recognition sites that can rebind the target analyte with high affinity and selectivity. An electrochemical MIP sensor for proline has been reported with an exceptionally low detection limit of 9.18 aM.

Non-enzymatic sensors have also been explored. For instance, a glassy carbon electrode modified with a proline-assisted layered double hydroxide (B78521) (LDH) has been used for the determination of hydrogen peroxide, where proline enhances the catalytic properties of the sensor. alphalab.comnih.gov This suggests that the inherent electrochemical properties of proline and its derivatives can be harnessed for sensor development. The operational principle of such a sensor for this compound would likely involve the electrochemical activity of the dioxo or the proline functional groups.

Colorimetric Approaches:

Colorimetric assays provide a visual and quantifiable method for detection, often suitable for high-throughput screening. The most common colorimetric method for proline is based on its reaction with ninhydrin (B49086) in an acidic environment, which produces a characteristic red-colored compound with a maximum absorbance at 520 nm. mdpi.commdpi.com This reaction is highly specific for proline and forms the basis of many commercially available assay kits. mdpi.commdpi.com

More recent developments in colorimetric sensing include the use of specific organic reagents. For example, a Meldrum's acid-furfural conjugate has been shown to selectively detect proline and hydroxyproline (B1673980) at pH 11, with detection limits in the micromolar range. elabscience.com This pH-dependent reaction offers an additional layer of selectivity. Another innovative approach leverages the condensation reaction between sinapaldehyde (B192390) and proline to form a red pigment, a method that has been adapted into paper-based sensors for the detection of proline as a stress biomarker in plants.

Table 2: Performance Characteristics of Electrochemical and Colorimetric Methods for Proline Detection

Method Principle Linear Range Detection Limit Reference
Electrochemical Sensor Molecularly Imprinted Polymer 1x10⁻¹⁶ - 0.01 M 9.18 aM
Electrochemical Biosensor D-proline dehydrogenase Not specified Not specified nih.gov
Colorimetric Assay Ninhydrin Reaction 0.57 - 35 µg/mL 0.57 µg/mL mdpi.com
Colorimetric Sensor Meldrum's Acid-Furfural Conjugate Not specified 11 µM (Proline) elabscience.com
Colorimetric Sensor Sinapaldehyde Reaction 0 - 15 mM Not specified

This table summarizes the performance of various analytical methods for proline, indicating the potential sensitivity and range for analogous methods tailored to this compound.

Computational Chemistry and Theoretical Modeling of 1 1,2 Dioxopropyl S Proline

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for understanding the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These ab initio methods can predict molecular structure, energy, and electronic properties with high accuracy.

Electronic Structure and Reactivity Descriptors (e.g., pKa shifts, deprotonation energies)

The electronic structure of a molecule dictates its reactivity. For proline and its derivatives, QM calculations are used to determine key reactivity descriptors. For instance, the acidity of proline's carboxylic acid group can be significantly altered by substituents. Computational studies on proline have shown that its pKa can be shifted by several units in nonpolar solvents when complexed with hydrogen-bond-donating cocatalysts. nih.gov This is a critical factor in its catalytic activity.

Calculations using methods like Density Functional Theory (DFT), specifically with functionals such as B3LYP or M06-2x, can predict proton affinities, gas-phase basicities, and deprotonation energies. nih.govresearchgate.net For proline itself, the most stable structure is characterized by an intramolecular hydrogen bond, and the nitrogen atom is the preferred site of protonation. researchgate.net Similar calculations for 1-(1,2-Dioxopropyl)-S-proline would be necessary to understand how the 1,2-dioxopropyl group influences the electronic distribution, the acidity of the carboxylic proton, and the basicity of the nitrogen atom.

Table 1: Theoretical pKa Shifts for Proline with Cocatalysts in Toluene (Note: This table is illustrative of the methodology and based on proline, as specific data for this compound is not available.)

Cocatalyst Predicted pKa Shift (ΔpKa)
Methanol -3.5
Phenol -5.8
Acetic Acid -7.2
Trifluoroacetic Acid -9.1

Data is conceptual and derived from findings on general proline studies. nih.gov

Transition State Analysis in Catalytic Cycles

Proline is a renowned organocatalyst, particularly in asymmetric reactions like aldol (B89426) and Mannich reactions, which proceed through an enamine mechanism. nih.gov QM calculations are crucial for elucidating the structures and energies of intermediates and transition states within the catalytic cycle. nih.govresearchgate.net

DFT investigations have been used to refine transition state models for proline-catalyzed reactions, explaining the origin of stereoselectivity. nih.gov For a molecule like this compound, if it were to act as a catalyst, QM methods would be employed to model its reaction with substrates (e.g., ketones and aldehydes), locate the transition state for the rate-determining C-C bond formation step, and calculate the activation energies for different stereochemical pathways. researchgate.net This analysis would reveal whether the 1,2-dioxopropyl substituent enhances or diminishes the catalytic efficiency and selectivity compared to unsubstituted proline.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, from rapid local motions to slower, large-scale conformational changes. nih.gov This method is invaluable for studying the flexibility of the proline ring and its substituents, as well as how the molecule interacts with its environment, such as a protein binding pocket. nih.gov

For this compound, MD simulations could map its conformational landscape, identifying the most stable puckering of the pyrrolidine (B122466) ring and the preferred orientations of the dioxopropyl and carboxyl groups. When studying ligand-protein interactions, MD simulations can reveal the stability of the binding pose obtained from docking, the key intermolecular interactions (like hydrogen bonds), and the role of solvent molecules. mdpi.comrsc.org The trajectory from an MD simulation can be analyzed to understand how the ligand and protein adapt to each other's presence. nih.gov

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is fundamental in structure-based drug design. For this compound, docking studies would be performed to identify its potential binding mode within the active site of a specific protein target. The process involves generating a multitude of possible poses and scoring them based on a function that estimates the binding affinity. nih.govbrieflands.com

Following docking, more rigorous methods are often used to refine the binding affinity prediction. Binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to snapshots from MD simulations to obtain a more accurate estimate of the binding energy. researchgate.netnih.gov These calculations dissect the total binding free energy into contributions from van der Waals forces, electrostatic interactions, and solvation energy.

Table 2: Illustrative Binding Energy Contributions from MM/PBSA Calculation (Note: This table is a general example of MM/PBSA output, as specific data for this compound is not available.)

Energy Component Value (kcal/mol)
Van der Waals Energy -45.5
Electrostatic Energy -20.1
Polar Solvation Energy +35.8
Nonpolar Solvation Energy -4.2

| Total Binding Free Energy (ΔG) | -34.0 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are statistical methods that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govpensoft.net These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and using regression analysis to create a mathematical equation that predicts the activity or property. mdpi.com

If a series of analogues of this compound with known biological activities were available, a QSAR study could be conducted. nih.gov The resulting model could identify which molecular features are critical for activity, thereby guiding the design of new, more potent compounds. For example, a model might show that activity increases with a higher dipole moment and decreases with a larger molecular volume. pensoft.net

In Silico Screening and Predictive Modeling for Novel Analogues

In silico (or virtual) screening is a computational approach to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be based on the structure of the ligand (ligand-based) or the structure of the target protein (structure-based).

Starting with this compound as a lead compound, predictive models could be developed to design novel analogues with improved properties. For instance, if a QSAR model or a specific binding mode has been established, new molecules can be designed computationally by modifying the parent structure (e.g., altering substituents on the proline ring or the dioxopropyl moiety). nih.gov These new virtual compounds can then be rapidly assessed using the predictive models (docking, QSAR) to prioritize the most promising candidates for chemical synthesis and experimental testing.

Future Research Directions and Translational Opportunities

Development of Next-Generation Synthetic Strategies for Complex Analogues

The future synthesis of complex analogues derived from the 1-(1,2-Dioxopropyl)-S-proline scaffold will require moving beyond traditional methods to embrace more efficient, versatile, and automatable strategies. The goal is to generate libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing potential biological activity.

Key next-generation strategies include:

Advanced Peptide Synthesis Platforms : Both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) offer robust frameworks for incorporating proline analogues into peptide chains. mtoz-biolabs.combioduro.com SPPS is particularly well-suited for high-throughput and automated synthesis, making it ideal for generating large libraries of peptide-based analogues. bioduro.com Conversely, LPPS may be more advantageous for creating shorter, highly complex, or hydrophobic peptide fragments. bioduro.com A hybrid SPPS/LPPS approach could offer the optimal balance of efficiency and versatility for manufacturing particularly complex target molecules. bioduro.com

On-Resin Proline Editing : A highly promising strategy involves the post-synthetic modification of a proline precursor, such as hydroxyproline (B1673980), directly on the solid-phase resin. nih.gov This "proline editing" approach allows for the stereospecific conversion of a single precursor into a multitude of functionally diverse analogues, bypassing the need to synthesize each unique proline derivative individually. nih.gov This method could be adapted to modify the 1,2-dioxopropyl group or other positions on the proline ring.

Multicomponent Reactions (MCRs) : Reactions like the Ugi three-component reaction (Ugi-3CR) have proven effective in the synthesis of complex proline-containing molecules, including pharmaceutical agents. researchgate.net Future work should explore the development of novel MCRs that utilize this compound or its precursors as building blocks, enabling the rapid assembly of diverse molecular scaffolds.

Synthetic Strategy Description Potential Application for Analogues Key Advantages
Solid-Phase Peptide Synthesis (SPPS) The peptide is assembled sequentially while anchored to an insoluble resin support. mtoz-biolabs.comIncorporation into peptide libraries to probe interactions with biological targets.High efficiency, suitability for automation and high-throughput screening. bioduro.comgencefebio.com
Liquid-Phase Peptide Synthesis (LPPS) All reactions and purifications are conducted in solution. mtoz-biolabs.comSynthesis of short, complex, or hydrophobic peptide fragments containing the core structure. bioduro.comBetter for peptides that may aggregate on resin; allows for easier monitoring of reaction progress. bioduro.com
On-Resin "Proline Editing" Post-synthetic modification of a proline precursor (e.g., hydroxyproline) on the solid support. nih.govGeneration of diverse analogues by modifying the proline ring or side chain after peptide assembly.High efficiency, stereospecific control, access to a wide range of derivatives from a single precursor. nih.gov
Multicomponent Reactions (MCRs) Multiple reactants combine in a single step to form a product containing parts of all components. researchgate.netRapid generation of novel, complex heterocyclic structures built upon the proline scaffold.High atom economy, operational simplicity, and rapid creation of molecular diversity.

Elucidation of Undiscovered Biochemical Pathways and Signaling Roles

The biological function of this compound is currently unknown. Future research must aim to uncover its potential roles in cellular processes, focusing on how its unique structure might interact with or modulate known biochemical pathways. The presence of the reactive 1,2-dicarbonyl group suggests a potential to engage in pathways related to oxidative and carbonyl stress.

Promising areas for investigation include:

Interaction with Proline Metabolism : Proline metabolism is intrinsically linked to cellular energetics and redox homeostasis. frontiersin.org Future studies should investigate whether this compound or its metabolites can influence key enzymes in proline biosynthesis or catabolism, such as proline dehydrogenase (PRODH). unl.edu

Modulation of Reactive Oxygen Species (ROS) Signaling : Proline metabolism is a source of mitochondrial ROS, which act as critical signaling molecules in processes ranging from stress adaptation to programmed cell death. frontiersin.orgunl.edunih.gov The dicarbonyl moiety of the compound could potentially influence cellular redox balance, either by reacting directly with redox-sensitive molecules or by modulating the enzymatic pathways that produce ROS. unl.edu Research should focus on its effects on ROS levels and downstream signaling cascades, such as mitogen-activated protein kinase (MAPK) pathways. scienceopen.commdpi.com

Influence on Major Signaling Pathways : Proline has been identified as a modulator of fundamental cellular signaling networks, including the amino acid stress response (AAR) and the extracellular signal-regulated kinase (ERK) pathway. frontiersin.orgresearchgate.net It is critical to determine if this compound can mimic or antagonize these effects, potentially influencing cell proliferation, stress response, and survival. frontiersin.org

Innovations in High-Throughput Analytical Detection and Quantification

To study the biochemical fate and potential efficacy of this compound, the development of robust, sensitive, and high-throughput analytical methods is essential. These innovations will be crucial for pharmacokinetic studies, metabolite identification, and screening for biological activity.

Future analytical development should focus on:

Quantitative LC-MS/MS Methods : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for quantifying small molecules in complex biological matrices like plasma and tissue. nih.govresearchgate.net A priority will be to develop and validate a specific and sensitive isotope-dilution LC-MS/MS method for the parent compound and its primary metabolites. Such methods can achieve limits of detection in the low ng/mL range, which is necessary for detailed biological studies. nih.gov

High-Throughput Screening (HTS) Assays : To rapidly screen for biological interactions or to test analogue libraries, HTS assays are indispensable. bmglabtech.com A fluorescence-based assay could be developed to detect the binding of the compound to a target protein or to measure its effect on enzymatic activity. bath.ac.uk

Advanced Screening Platforms : Emerging technologies like fiber-optic array scanning technology (FAST) allow for the screening of bead-based chemical libraries at unprecedented speeds, analyzing millions of compounds per minute. nih.govacs.org Synthesizing a library of analogues on beads would enable mega-high-throughput screening against various biological targets to identify potent binders. nih.gov

Analytical Method Principle Application Key Features
LC-MS/MS Chromatographic separation followed by mass spectrometric detection and fragmentation for specific quantification. nih.govAccurate quantification of the compound and its metabolites in biological fluids (plasma, urine).High sensitivity (LODs in ng/mL to fmol range), high specificity, and structural confirmation. nih.govrsc.org
HPLC with Fluorescence Detection Derivatization of the analyte with a fluorescent tag, followed by HPLC separation and detection. rsc.orgSensitive quantification in samples where mass spectrometry is not available or required.Excellent sensitivity, well-established methodology for amino acids. rsc.org
Fluorescence-Based HTS A change in fluorescence signal upon binding or enzymatic reaction indicates activity. bath.ac.ukRapid screening of large compound libraries for hits against a specific biological target.High speed, automation compatibility, low sample consumption. bmglabtech.com
FAST Screening Fiber-optic scanning of bead-based libraries where each bead carries a unique compound. nih.govScreening of millions to billions of analogues for binding affinity against protein targets.Unprecedented throughput (millions of compounds/minute), identifies potent hits from vast libraries. nih.govacs.org

Advanced Computational Methodologies for Mechanism Prediction and Design

Computational chemistry and molecular modeling offer powerful tools to accelerate the research and development process for this compound. These methods can provide critical insights into its chemical reactivity, potential biological targets, and the rational design of improved analogues, thereby reducing the reliance on empirical screening.

Future computational efforts should include:

Quantum Mechanics (QM) Calculations : Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure and reactivity of the 1,2-dioxopropyl group. DFT studies can predict reaction mechanisms, transition states, and the compound's stability, providing a deeper understanding of its chemical behavior. acs.orgnih.gov

Molecular Docking and Dynamics Simulations : To identify potential protein targets, the structure of this compound can be computationally docked into the binding sites of known enzymes or receptors, particularly those involved in proline metabolism or redox signaling. researchgate.net Subsequent molecular dynamics (MD) simulations can then be used to predict the stability of these interactions and elucidate the binding mode at an atomic level.

AI-Guided Analogue Design : Machine learning and artificial intelligence are emerging as transformative tools in drug discovery. mdpi.com Predictive models can be trained on existing SAR data to design next-generation analogues of this compound with enhanced potency, selectivity, or improved pharmacokinetic properties, guiding synthetic efforts toward the most promising candidates. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 1-(1,2-Dioxopropyl)-S-proline derivatives, and which analytical techniques validate their structural integrity?

  • Methodological Answer : Synthesis typically involves coupling L-proline derivatives with dioxopropyl groups via peptide bond formation. For example, PharmaMar's patent (WO 9104985) describes using tert-butyloxycarbonyl (Boc) protection for the proline amine, followed by deprotection and cyclization . Key analytical techniques include:
  • Nuclear Magnetic Resonance (NMR) : 2D-NMR (e.g., COSY, NOESY) confirms stereochemistry and conformational stability .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity, with retention times compared to reference standards .
  • Mass Spectrometry (LC/MS/MS) : Ensures molecular weight accuracy and detects degradation products .
Synthesis RouteYield (%)Key ConditionsValidation Technique
Boc-protection78DMF, 25°CNMR, LC/MS
Direct coupling65THF, -20°CHPLC, MS

Q. How should researchers design in vitro assays to assess the cytotoxicity of this compound against cancer cell lines?

  • Methodological Answer : Use standardized cell viability assays (e.g., MTT or ATP-based luminescence) with appropriate controls:
  • Cell Lines : Ehrlich ascites carcinoma (for baseline cytotoxicity) and acute lymphoblastic leukemia (ALL) models (e.g., CCRF-CEM) .
  • Dose Range : 0.1–100 µM, with 48–72 hr exposure to capture apoptosis induction .
  • Control Groups : Include untreated cells and a positive control (e.g., doxorubicin).
  • Data Interpretation : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) and compare with literature benchmarks .

Advanced Research Questions

Q. How can conflicting data on the compound's apoptotic efficacy across different cancer models be systematically analyzed?

  • Methodological Answer : Address discrepancies using a systematic review framework:

Literature Search : Use databases (e.g., PubMed, Scopus) with keywords "this compound," "apoptosis," and "cancer model" .

Data Extraction : Tabulate variables such as cell type, exposure time, and assay methodology (see table below).

Meta-Analysis : Apply statistical tools (e.g., RevMan) to assess heterogeneity and subgroup differences (e.g., solid vs. hematologic cancers) .

StudyCell LineIC50 (µM)Assay TypeOutcome Consistency
Urdiales et al.Ehrlich ascites0.5MTTHigh
Erba et al.CCRF-CEM2.1ATP-LiteModerate

Q. What methodologies are recommended for elucidating the molecular targets of this compound in inducing apoptosis?

  • Methodological Answer : Combine multi-omics and functional studies:
  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
  • Transcriptomics : RNA-seq analysis on treated vs. untreated cells to map gene expression changes (e.g., upregulation of pro-apoptotic Bax) .
  • Kinase Assays : Screen against kinase libraries (e.g., Eurofins) to identify inhibitory activity, as seen in didemnin derivatives .
  • CRISPR-Cas9 Knockout : Validate candidate targets (e.g., mTOR or NF-κB pathways) in isogenic cell lines .

Data Contradiction and Validation

Q. What experimental strategies can resolve inconsistencies in reported pharmacokinetic (PK) profiles of this compound?

  • Methodological Answer :
  • In Vivo PK Studies : Conduct cross-species comparisons (e.g., murine vs. primate models) with LC/MS/MS quantification of plasma concentrations .
  • Degradation Kinetics : Assess stability in simulated physiological buffers (pH 7.4, 37°C) using HPLC to identify half-life variations .
  • Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free vs. albumin-bound fractions, which impact bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.